(4-Bromo-2-isopropoxyphenyl)methanol

Lipophilicity Drug-likeness ADME Profiling

This intermediate features a unique isopropoxy substituent that elevates lipophilicity (XLogP3=2.5 vs. 2.0 for methoxy) and introduces steric bulk near the benzylic alcohol. These attributes improve reaction selectivity, protect the alcohol during cross-coupling, and enhance the drug-likeness of final compounds. Sourced at ≥98% purity, it ensures reproducible results in high-throughput parallel synthesis and SAR studies.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
CAS No. 1099693-56-7
Cat. No. B1375645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-isopropoxyphenyl)methanol
CAS1099693-56-7
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)Br)CO
InChIInChI=1S/C10H13BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3
InChIKeyMOTNBELKJSKSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-2-isopropoxyphenyl)methanol (1099693-56-7): Core Structural & Procurement Profile


(4-Bromo-2-isopropoxyphenyl)methanol (CAS 1099693-56-7) is a benzylic alcohol building block characterized by a 4-bromo substituent, a 2-isopropoxy group, and a primary hydroxymethyl moiety . It has a molecular weight of 245.11 g/mol and a calculated XLogP3 of 2.5, which indicates moderate lipophilicity [1]. The compound is primarily sourced from commercial suppliers at purities of 95% to 98% and is utilized as an intermediate in organic synthesis, leveraging the bromine atom for cross-coupling reactions and the alcohol for further functionalization .

Procurement Caution: Why (4-Bromo-2-isopropoxyphenyl)methanol Cannot Be Directly Replaced by Its Analogs


Generic substitution of (4-Bromo-2-isopropoxyphenyl)methanol with its methoxy or ethoxy analogs is not viable due to quantifiable differences in lipophilicity and reactivity. The isopropoxy group provides a distinct steric and electronic environment compared to smaller alkoxy substituents, which can significantly impact reaction yields, selectivity, and downstream compound properties [1]. Specifically, the target compound exhibits a higher calculated LogP (XLogP3 = 2.5) than its methoxy (XLogP3 = 2.0) and ethoxy (XLogP3 = 2.1) counterparts, which directly influences its solubility and chromatographic behavior [1]. Furthermore, the presence of a benzylic alcohol adjacent to the bulky isopropoxy group introduces unique steric constraints during esterification or etherification steps, potentially altering reaction kinetics and product purity relative to less hindered analogs .

Quantitative Differentiation of (4-Bromo-2-isopropoxyphenyl)methanol Against Key Analogs


Lipophilicity Comparison: Enhanced XLogP3 Value Relative to Methoxy and Ethoxy Analogs

The compound (4-Bromo-2-isopropoxyphenyl)methanol has a calculated XLogP3 value of 2.5 [1]. This value is 0.5 units higher than that of its methoxy analog ((4-Bromo-2-methoxyphenyl)methanol, XLogP3 = 2.0) and 0.4 units higher than its ethoxy analog ((4-Bromo-2-ethoxyphenyl)methanol, XLogP3 = 2.1) [1]. The increased lipophilicity is directly attributable to the bulkier isopropoxy substituent.

Lipophilicity Drug-likeness ADME Profiling

Steric Influence on Rotatable Bonds: A Potential Differentiator for Reactivity

The compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for its methoxy analog [1]. This is due to the branched isopropoxy group, which introduces additional conformational flexibility and a larger steric footprint. The presence of an additional rotatable bond can influence molecular recognition, binding entropy, and the ease with which the molecule adopts specific conformations in solution or in binding pockets.

Steric Hindrance Reaction Selectivity Conformational Analysis

Benchmarking Commercial Availability and Purity: A Procurement-Specific Comparison

While all compared compounds are commercially available as research-grade building blocks, (4-Bromo-2-isopropoxyphenyl)methanol is offered with a specified purity of 98% from Leyan . In contrast, its methoxy analog is commonly supplied at 95% purity , and the ethoxy analog is also typically found at 95% purity . This difference in minimum purity specification is a direct and verifiable procurement criterion.

Procurement Purity Supply Chain

Application Scenarios Optimized by the Specific Properties of (4-Bromo-2-isopropoxyphenyl)methanol


Synthesis of Lipophilic Drug Candidates via Cross-Coupling

The higher lipophilicity (XLogP3 = 2.5) of (4-Bromo-2-isopropoxyphenyl)methanol makes it a preferred intermediate for the synthesis of drug candidates intended to penetrate lipophilic membranes, such as the blood-brain barrier or cell membranes [1]. In a typical workflow, the bromine atom serves as a handle for Suzuki-Miyaura or other palladium-catalyzed couplings to introduce diverse aromatic or heteroaromatic groups, after which the benzylic alcohol can be oxidized or derivatized. The enhanced logP value is carried forward into the final compound, potentially improving its ADME properties relative to analogs built from less lipophilic methoxy or ethoxy precursors [1].

Sterically-Controlled Functionalization in Complex Molecule Synthesis

The branched isopropoxy group provides a unique steric environment that can be leveraged for regioselective transformations. The increased steric bulk near the benzylic alcohol can protect it from unwanted side reactions or direct functionalization to specific sites. For instance, in the synthesis of chiral ligands or complex natural product analogs, the larger isopropoxy group can influence the facial selectivity of incoming reagents during asymmetric reactions [2].

High-Confidence Parallel Synthesis and Library Construction

The availability of (4-Bromo-2-isopropoxyphenyl)methanol at a minimum purity of 98% directly supports high-throughput parallel synthesis and the construction of compound libraries [1]. When conducting multiple parallel reactions, a higher-purity building block minimizes variability introduced by impurities, leading to more reliable and reproducible results. This is critical for structure-activity relationship (SAR) studies where small differences in substituents are being evaluated.

Technical Documentation Hub

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